3-{[(Tert-butoxy)carbonyl](octyl)amino}propanoic acid
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Overview
Description
3-{(Tert-butoxy)carbonylamino}propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of removal under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Coupling Reactions: It can be used in peptide synthesis, where the Boc-protected amino acid is coupled with other amino acids to form peptides.
Common Reagents and Conditions
Trifluoroacetic acid: Used for the removal of the Boc protecting group.
Di-tert-butyl dicarbonate:
4-Dimethylaminopyridine (DMAP): Used as a catalyst in the protection reaction.
Major Products Formed
Deprotected Amino Acid: Formed after the removal of the Boc group.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves the protection and deprotection of amino groups. The Boc group is introduced to protect the amino group during synthetic processes and can be removed under acidic conditions to reveal the free amino group for further reactions . This protection-deprotection strategy is crucial in multi-step organic synthesis and peptide assembly.
Comparison with Similar Compounds
Similar Compounds
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
3-{(Tert-butoxy)carbonylamino}propanoic acid is unique due to its specific structure, which includes an octyl chain that provides additional hydrophobicity. This can influence its solubility and reactivity compared to other Boc-protected amino acids. Additionally, the presence of the octyl group can impact the compound’s interactions in biological systems, making it a valuable tool in peptide and protein research.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-octylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-5-6-7-8-9-10-12-17(13-11-14(18)19)15(20)21-16(2,3)4/h5-13H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFPFUDNLMNYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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